molecular formula C9H20N2O B13075034 (1-Ethyl-4-methoxypiperidin-4-yl)methanamine

(1-Ethyl-4-methoxypiperidin-4-yl)methanamine

Cat. No.: B13075034
M. Wt: 172.27 g/mol
InChI Key: OLQBFYDTJDWAIP-UHFFFAOYSA-N
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Description

(1-Ethyl-4-methoxypiperidin-4-yl)methanamine is a chemical compound with the molecular formula C9H20N2O It is a piperidine derivative, characterized by the presence of an ethyl group at the first position, a methoxy group at the fourth position, and a methanamine group also at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-4-methoxypiperidin-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is then subjected to alkylation to introduce the ethyl group at the first position.

    Methoxylation: The next step involves the introduction of the methoxy group at the fourth position. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    Methanamine Introduction: Finally, the methanamine group is introduced at the fourth position through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-4-methoxypiperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, thiols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

(1-Ethyl-4-methoxypiperidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-Ethyl-4-methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-4-methoxypiperidin-4-yl)methanamine
  • (1-Ethyl-4-hydroxypiperidin-4-yl)methanamine
  • (1-Ethyl-4-methoxypiperidin-4-yl)ethanamine

Uniqueness

(1-Ethyl-4-methoxypiperidin-4-yl)methanamine is unique due to the specific combination of functional groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(1-ethyl-4-methoxypiperidin-4-yl)methanamine

InChI

InChI=1S/C9H20N2O/c1-3-11-6-4-9(8-10,12-2)5-7-11/h3-8,10H2,1-2H3

InChI Key

OLQBFYDTJDWAIP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(CN)OC

Origin of Product

United States

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